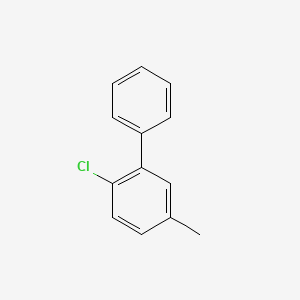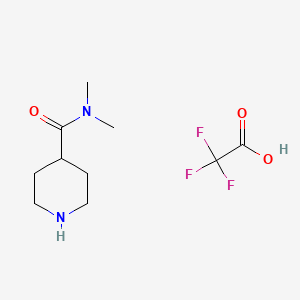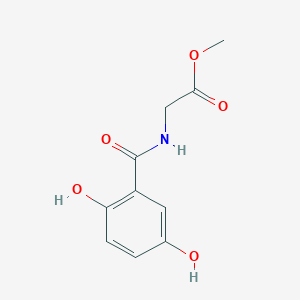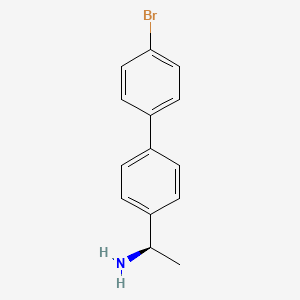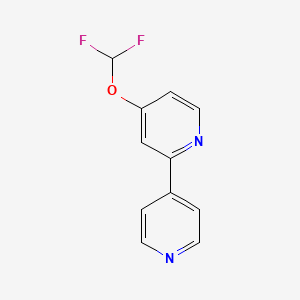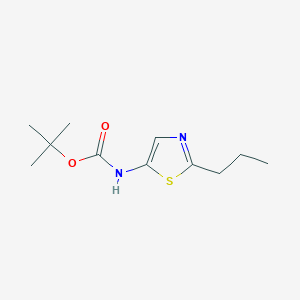
tert-Butyl (2-propylthiazol-5-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-propylthiazol-5-yl)carbamate: is an organic compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further connected to a thiazole ring substituted with a propyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-propylthiazol-5-yl)carbamate typically involves the reaction of 2-propylthiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
2-Propylthiazole+tert-Butyl chloroformateEt3Ntert-Butyl (2-propylthiazol-5-yl)carbamate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl (2-propylthiazol-5-yl)carbamate can undergo oxidation reactions, particularly at the thiazole ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the carbamate group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted thiazole carbamates.
科学的研究の応用
Chemistry: tert-Butyl (2-propylthiazol-5-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of enzyme inhibitors or receptor modulators.
Medicine: The compound is explored for its potential therapeutic applications. It may exhibit biological activity that could be harnessed for the treatment of diseases such as cancer or infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable for various industrial applications.
作用機序
The mechanism of action of tert-Butyl (2-propylthiazol-5-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in enzymes or receptors, leading to inhibition or modulation of their activity. The thiazole ring may also participate in π-π interactions or hydrogen bonding with target proteins, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
- tert-Butyl (5-bromothiazol-2-yl)carbamate
- tert-Butyl (4-bromothiazol-2-yl)carbamate
- tert-Butyl (2-amino-4-methylthiazol-5-yl)carbamate
Comparison: tert-Butyl (2-propylthiazol-5-yl)carbamate is unique due to the presence of the propyl group on the thiazole ring. This structural feature can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, the propyl group may enhance the compound’s lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties.
特性
分子式 |
C11H18N2O2S |
|---|---|
分子量 |
242.34 g/mol |
IUPAC名 |
tert-butyl N-(2-propyl-1,3-thiazol-5-yl)carbamate |
InChI |
InChI=1S/C11H18N2O2S/c1-5-6-8-12-7-9(16-8)13-10(14)15-11(2,3)4/h7H,5-6H2,1-4H3,(H,13,14) |
InChIキー |
GGBMMPUPBKGMBD-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC=C(S1)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



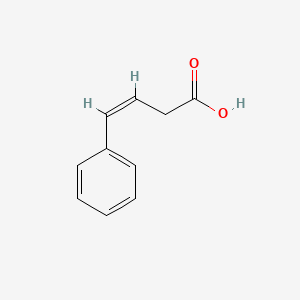
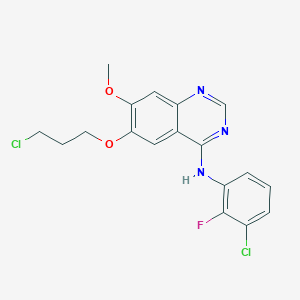
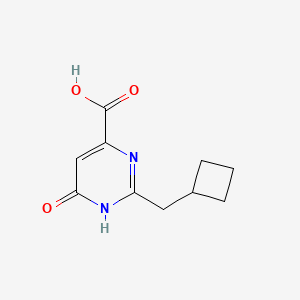
![3-[(2-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13146236.png)
